molecular formula C11H23B B3045417 6-Bromoundecane CAS No. 106593-84-4

6-Bromoundecane

Cat. No.: B3045417
CAS No.: 106593-84-4
M. Wt: 235.2 g/mol
InChI Key: LXAKVLBCNLKTKI-UHFFFAOYSA-N
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Description

No direct data on 6-Bromoundecane is available in the referenced materials. However, based on structural principles, this compound is a secondary bromoalkane (bromine at the 6th carbon of an 11-carbon chain), whereas 1-Bromoundecane is a primary bromoalkane. This positional difference influences reactivity, physical properties, and applications. The following analysis will focus on 1-Bromoundecane as per the evidence, with inferred comparisons to structural analogs.

Properties

IUPAC Name

6-bromoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAKVLBCNLKTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408464
Record name 6-bromoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106593-84-4
Record name 6-bromoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromoundecane can be synthesized through the bromination of undecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the sixth carbon of undecane, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoundecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) results in the formation of 6-cyanoundecane.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form undecene. This reaction typically uses a strong base such as potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (DMSO).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO)

    Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO)

Major Products Formed:

    Nucleophilic Substitution: 6-cyanoundecane

    Elimination: Undecene

Scientific Research Applications

6-Bromoundecane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Material Science: this compound is used in the modification of surfaces and the preparation of self-assembled monolayers (SAMs)

    Biological Studies: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 6-Bromoundecane primarily involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In nucleophilic substitution, the nucleophile attacks the carbon bonded to the bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon-bromine bond, resulting in the formation of a double bond and the release of bromide ion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Primary vs. Secondary Bromoalkanes

  • 1-Bromoundecane (Primary Bromide): Structure: Bromine at the terminal (1st) carbon. Reactivity: Primary bromides typically undergo nucleophilic substitution (SN2) reactions more readily than secondary bromides due to steric accessibility. However, 1-Bromoundecane’s long carbon chain may hinder reactivity compared to shorter-chain analogs (e.g., 1-bromopentane). Safety Profile: Classified as non-hazardous with low flammability (NFPA Fire Hazard = 1) . No significant acute or chronic health risks reported .
  • 6-Bromoundecane (Secondary Bromide) :

    • Structure : Bromine at the 6th carbon (internal position).
    • Reactivity : Likely favors elimination (E2) over substitution due to steric hindrance and the stability of the resulting alkene. Reactivity may be slower compared to primary analogs.
    • Safety Considerations : Secondary bromides often exhibit higher volatility and lower boiling points than primary isomers. Toxicity data is unavailable in the evidence, but similar bromoalkanes may pose aspiration hazards or environmental persistence risks.

Comparison with Shorter-Chain Bromoalkanes

Property 1-Bromoundecane (C₁₁H₂₃Br) 1-Bromopentane (C₅H₁₁Br)
Boiling Point ~260–270°C (estimated) 129°C
Reactivity Moderate (long-chain hindrance) High (SN2 favorable)
Flammability Low (NFPA = 1) Moderate (NFPA = 2)
Environmental Impact Limited data; low mobility in soil inferred Higher volatility, greater soil mobility

Biological Activity

6-Bromoundecane, a halogenated alkane with the molecular formula C11_{11}H23_{23}Br, has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores the synthesis, antimicrobial properties, and potential therapeutic uses of this compound, drawing from diverse sources and research findings.

This compound is characterized by a straight-chain structure with a bromine atom attached to the terminal carbon. Its chemical structure can be represented as follows:

C11H23Br\text{C}_{11}\text{H}_{23}\text{Br}

This compound belongs to the class of alkyl bromides, which are known for their reactivity and potential biological applications.

Synthesis and Testing

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study synthesized several N-alkyl derivatives of azachalcones, including those with brominated alkyl chains, and tested their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results indicated that the length of the alkyl chain plays a crucial role in enhancing antimicrobial efficacy .

Efficacy Against Bacterial Strains

The antimicrobial activity of this compound was evaluated against multiple bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

These findings suggest that this compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, while showing reduced activity against Gram-negative strains like Pseudomonas aeruginosa .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis. Halogenated compounds are known to interact with lipid membranes, potentially leading to increased permeability and cell lysis. The presence of the bromine atom enhances this interaction due to its electronegativity and ability to form covalent bonds with cellular components .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study evaluated various N-alkyl substituted derivatives, including this compound. The results indicated a correlation between chain length and antimicrobial potency, with longer chains generally exhibiting improved activity .
  • Comparative Analysis : In comparative studies, this compound was found to outperform several other halogenated alkanes in terms of antibacterial activity against specific strains, reinforcing its potential as an effective antimicrobial agent .
  • Toxicity Studies : Preliminary toxicity assessments have indicated that while this compound is effective against bacteria, its cytotoxicity towards mammalian cells remains low, making it a candidate for further therapeutic exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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